molecular formula C8H6ClNO2S B1612229 1H-Indole-3-sulfonyl chloride CAS No. 886578-15-0

1H-Indole-3-sulfonyl chloride

Cat. No. B1612229
M. Wt: 215.66 g/mol
InChI Key: QGONQZDATSXDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-3-sulfonyl chloride is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. It is a synthetic compound that is widely used in the synthesis of various organic compounds. The compound has a wide range of applications in the field of medicinal chemistry, agrochemicals, and materials science.

Scientific Research Applications

    Synthesis of Indole Derivatives in Alkaloids

    • Methods/Experimental Procedures : The Fischer indole synthesis, for example, involves the reaction of optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst .

    Plant Hormone Production

    • Results/Outcomes : IAA influences plant growth, tropisms, and responses to environmental cues .

    Multicomponent Reactions

    • Methods/Experimental Procedures : For instance, ammonium chloride (NH4Cl) catalyzes the one-pot three-component reaction of indole with salicylaldehyde and dimedone to produce 9-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one .

properties

IUPAC Name

1H-indole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2S/c9-13(11,12)8-5-10-7-4-2-1-3-6(7)8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGONQZDATSXDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601891
Record name 1H-Indole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-3-sulfonyl chloride

CAS RN

886578-15-0
Record name 1H-Indole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indole-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole-3-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
1H-Indole-3-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1H-Indole-3-sulfonyl chloride
Reactant of Route 4
1H-Indole-3-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1H-Indole-3-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
1H-Indole-3-sulfonyl chloride

Citations

For This Compound
5
Citations
T Janosik, H Shirani, N Wahlström, I Malky… - Tetrahedron, 2006 - Elsevier
… 3-(1H-indole-1-sulfonyl)-7-nitro-1H-indole, has been prepared recently by treatment of indole with sodium hydride, followed by introduction of 7-nitro-1H-indole-3-sulfonyl chloride, 5 as …
Number of citations: 34 www.sciencedirect.com
RJ Lu, JA Tucker, T Zinevitch… - Journal of medicinal …, 2007 - ACS Publications
… The precipitate was filtered, washed with water, and dried under reduced pressure to afford 7-bromo-4-fluoro-1H-indole-3-sulfonyl chloride (2.84 g, 53% per two steps). H NMR (CDCl 3 )…
Number of citations: 89 pubs.acs.org
C Ramalingan, IS Lee, YW Kwak - Chemical and Pharmaceutical …, 2009 - jstage.jst.go.jp
… j) To a solution of 2,5-bis(4-aminoaryl)furan (0.4 mmol) in N,N-dimethylformamide (8.0 ml) under nitrogen atmosphere, was added 1-(arylsulfonyl)1H-indole-3-sulfonyl chloride (0.8 mmol…
Number of citations: 23 www.jstage.jst.go.jp
H Shirani - 2009 - search.proquest.com
… For example, 1-phenylsulfonyl-1H-indole-3-sulfonyl chloride was treated with imidazole in … lithioindoles with 1-phenylsulfonyl-1H-indole-3sulfonyl chloride (36a) gave the products 38a-b…
Number of citations: 1 search.proquest.com
F Häberlein, E Mingardo, N Merten, NKS Köhling… - Cell Chemical …, 2022 - cell.com
… N-[5-(cyanomethyl)-3-fluoro-6-methoxypyridin-2-yl]-1H-indole-3-sulfonamide (UCB6651) was conducted as following (Figure S6): To a solution of 6-chloro-1H-indole-3-sulfonyl chloride …
Number of citations: 4 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.